molecular formula C17H15N3O5 B2651689 (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2,4-dimethoxybenzoate CAS No. 453530-23-9

(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2,4-dimethoxybenzoate

Cat. No. B2651689
CAS RN: 453530-23-9
M. Wt: 341.323
InChI Key: ZNXMWBOFEDJDBP-UHFFFAOYSA-N
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Description

4-Oxobenzo[d]1,2,3-triazin derivatives are being studied for their potential use as anti-Alzheimer agents . They have been designed, synthesized, and screened as potential cholinesterase inhibitors against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) .

Scientific Research Applications

Synthesis of New Chemical Classes

Triazine derivatives have been synthesized and investigated for their unique chemical properties. For instance, the synthesis of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides introduced a new class of pseudopeptidic triazines, illustrating the chemical versatility of triazine-based compounds in creating novel molecular structures with potential applications in material science and biochemistry (Sañudo et al., 2006).

Antimicrobial Activities

Some triazine derivatives have been evaluated for their antimicrobial properties. For example, novel 1,2,4-triazole derivatives have demonstrated good to moderate activities against various microorganisms, highlighting the potential of triazine compounds in developing new antimicrobial agents (Bektaş et al., 2007).

Photocatalytic Applications

Triazine-based compounds have been incorporated into microporous metal-organic frameworks (MOFs) with demonstrated photocatalytic activities. These activities include the degradation of pollutants under UV or visible light, suggesting their applicability in environmental remediation and the development of new photocatalytic materials (Wei et al., 2015).

Novel Coordination Polymers and Anticancer Activity

Research on heterometal-organic frameworks involving triazine derivatives has led to the synthesis of compounds with significant in vitro anticancer activity against human osteogenic sarcoma cells. This indicates the potential therapeutic applications of triazine-based coordination polymers in cancer treatment (Cui & Guo, 2018).

properties

IUPAC Name

(4-oxo-1,2,3-benzotriazin-3-yl)methyl 2,4-dimethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O5/c1-23-11-7-8-13(15(9-11)24-2)17(22)25-10-20-16(21)12-5-3-4-6-14(12)18-19-20/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNXMWBOFEDJDBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)OCN2C(=O)C3=CC=CC=C3N=N2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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